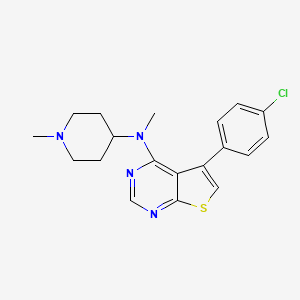

H4R antagonist 3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H21ClN4S |

|---|---|

Molekulargewicht |

372.9 g/mol |

IUPAC-Name |

5-(4-chlorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C19H21ClN4S/c1-23-9-7-15(8-10-23)24(2)18-17-16(11-25-19(17)22-12-21-18)13-3-5-14(20)6-4-13/h3-6,11-12,15H,7-10H2,1-2H3 |

InChI-Schlüssel |

IYOAEBAARGYYSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)N(C)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Novel H4R Antagonists

For Researchers, Scientists, and Drug Development Professionals

The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a range of inflammatory and immune disorders.[1][2] Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a crucial role in mediating inflammatory responses.[3][4] Consequently, the discovery and development of potent and selective H4R antagonists have become a significant focus of pharmaceutical research. This guide provides an in-depth overview of the core aspects of novel H4R antagonist discovery and synthesis, including key chemical scaffolds, structure-activity relationships (SAR), detailed experimental protocols for characterization, and an exploration of the receptor's signaling pathways.

Key Chemical Scaffolds and Synthesis Strategies

The landscape of H4R antagonists is dominated by several key chemical scaffolds, with indolecarboxamides and 2,4-diaminopyrimidines being among the most extensively studied.

Indolecarboxamide Derivatives: The JNJ 7777120 Series

The discovery of JNJ 7777120 was a landmark in H4R research, providing a potent and selective tool for elucidating the receptor's function.[1] This compound is characterized by a 5-chloroindole-2-carboxamide core coupled to a 1-methylpiperazine moiety.

Synthesis of JNJ 7777120 Analogues:

The general synthesis of JNJ 7777120 and its analogues typically involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.

-

Step 1: Indole-2-carboxylic acid synthesis: This can be achieved through various methods, including the Reissert indole synthesis or Fischer indole synthesis, starting from appropriately substituted anilines and pyruvate derivatives.

-

Step 2: Amide coupling: The synthesized indole-2-carboxylic acid is then activated, commonly using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine), and reacted with the desired amine (e.g., 1-methylpiperazine) to form the final amide product.

Structure-Activity Relationship (SAR) of Indolecarboxamides:

-

Indole Core: Substitution at the 5-position of the indole ring with electron-withdrawing groups, such as chlorine, has been shown to be favorable for potency.

-

Amide Linker: The carboxamide linker is crucial for activity.

-

Piperazine Moiety: The basic nitrogen of the piperazine ring is a key pharmacophoric feature, likely interacting with an acidic residue in the receptor binding pocket. N-methylation of the distal piperazine nitrogen is generally well-tolerated.

2,4-Diaminopyrimidine Derivatives: The JNJ 39758979 and Toreforant Series

Building on the knowledge from indolecarboxamides, the 2,4-diaminopyrimidine scaffold emerged as a highly promising class of H4R antagonists, leading to the development of clinical candidates like JNJ 39758979 and toreforant.

Synthesis of 2,4-Diaminopyrimidine Antagonists:

A common synthetic route to this class of compounds involves the condensation of a β-ketoester with guanidine to form the 2-aminopyrimidine core, followed by further functionalization.

-

Step 1: Pyrimidine core formation: A substituted β-ketoester is reacted with guanidine nitrate in the presence of a base like sodium ethoxide to construct the 2-amino-4-hydroxypyrimidine ring.

-

Step 2: Chlorination: The hydroxyl group at the 4-position is then converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride.

-

Step 3: Nucleophilic substitution: The 4-chloro substituent serves as a handle for introducing various amine nucleophiles, such as substituted piperazines or other cyclic amines, via nucleophilic aromatic substitution. Further modifications at the 6-position can be achieved by starting with appropriately substituted β-ketoesters.

Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidines:

-

Pyrimidine Core: The 2,4-diamino substitution pattern is a critical feature.

-

Substitution at C4: This position typically accommodates a cyclic amine, with the nature of the ring and its substituents influencing potency and selectivity.

-

Substitution at C6: Alkyl and aryl substitutions at this position have been extensively explored to optimize pharmacokinetic and pharmacodynamic properties.

Quantitative Data of Selected H4R Antagonists

The following table summarizes the in vitro potencies of key H4R antagonists across different species.

| Compound | Scaffold | Human H4R Ki (nM) | Rat H4R Ki (nM) | Mouse H4R Ki (nM) | Reference |

| JNJ 7777120 | Indolecarboxamide | 4.5 | 13 | 40 | |

| JNJ 39758979 | 2,4-Diaminopyrimidine | 12.3 | 21.7 | 11.4 | |

| Toreforant | Benzimidazole | 8.4 | - | - | |

| A-943931 | Aminopyrrolopyrimidine | 4.7 | - | - | |

| Izuforant | Not Specified | 65.1-72.2 (IC50) | 5.36 (pKi) | 6.83 (pKi) |

H4R Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. However, emerging evidence also points to the involvement of β-arrestin-mediated signaling, which can lead to different cellular outcomes.

G-Protein Dependent Signaling

Upon agonist binding, the H4R couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.

-

Gαi/o Pathway: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Pathway: The Gβγ subunit can activate phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

Caption: H4R G-protein dependent signaling pathway.

β-Arrestin Dependent Signaling

Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), H4R can recruit β-arrestin. This interaction not only desensitizes G-protein signaling but can also initiate a distinct wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is thought to be involved in different cellular functions than the G-protein pathway.

Caption: H4R β-arrestin dependent signaling pathway.

Experimental Protocols for H4R Antagonist Characterization

A robust characterization of novel H4R antagonists requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and functional activity.

In Vitro Assays

1. Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for the H4R.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H4R.

-

Materials:

-

Cell membranes expressing the human H4R.

-

Radioligand (e.g., [³H]-Histamine or a specific [³H]-labeled antagonist).

-

Test compounds at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

2. Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced calcium release.

-

Objective: To determine the functional potency (IC50) of an H4R antagonist.

-

Materials:

-

Cells stably expressing the human H4R (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

H4R agonist (e.g., histamine or 4-methylhistamine).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Protocol:

-

Plate the H4R-expressing cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of an H4R agonist (typically at its EC80 concentration).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the IC50 value from the concentration-response curve.

-

3. cAMP Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

-

Objective: To confirm the Gαi/o-coupling of the H4R and determine the potency of antagonists.

-

Materials:

-

Cells expressing the human H4R.

-

Forskolin (an adenylyl cyclase activator).

-

H4R agonist (e.g., histamine).

-

Test compounds at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Protocol:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a mixture of forskolin and an H4R agonist.

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Determine the IC50 value of the antagonist for reversing the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

4. Mast Cell Degranulation Assay

This assay assesses the effect of H4R antagonists on a key physiological response of mast cells.

-

Objective: To evaluate the ability of H4R antagonists to inhibit agonist-induced mast cell degranulation.

-

Materials:

-

Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).

-

H4R agonist.

-

Test compounds.

-

Assay buffer.

-

Reagents to measure the release of a granule marker (e.g., β-hexosaminidase).

-

-

Protocol:

-

Pre-incubate the mast cells with the test compound.

-

Stimulate the cells with an H4R agonist.

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant and measure the amount of the released granule marker (e.g., by a colorimetric assay for β-hexosaminidase activity).

-

Express the results as a percentage of the total cellular content of the marker.

-

In Vivo Models

Ovalbumin-Induced Atopic Dermatitis Mouse Model

This model is widely used to evaluate the anti-inflammatory and anti-pruritic effects of H4R antagonists in a disease-relevant setting.

-

Objective: To assess the in vivo efficacy of an H4R antagonist in a model of atopic dermatitis.

-

Animals: BALB/c mice are commonly used.

-

Sensitization Phase:

-

Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 7.

-

-

Challenge Phase:

-

Starting on day 14, repeatedly challenge the mice by epicutaneous application of OVA solution to a shaved area on the back and/or ears for several weeks.

-

-

Treatment:

-

Administer the H4R antagonist (e.g., orally or intraperitoneally) daily or before each challenge.

-

-

Readouts:

-

Clinical Score: Assess the severity of skin lesions (erythema, edema, excoriation, and dryness) at regular intervals.

-

Scratching Behavior: Quantify the number of scratching bouts over a defined observation period.

-

Histology: At the end of the study, collect skin samples for histological analysis to assess epidermal thickness and inflammatory cell infiltration (e.g., eosinophils and mast cells).

-

Cytokine Levels: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in skin homogenates or serum.

-

Serum IgE: Determine the levels of total and OVA-specific IgE in the serum.

-

Workflow for H4R Antagonist Discovery and Preclinical Development

The discovery and preclinical development of a novel H4R antagonist follows a logical progression from initial hit identification to in vivo proof-of-concept.

Caption: General workflow for H4R antagonist discovery.

Conclusion

The discovery and synthesis of novel H4R antagonists represent a vibrant and promising area of drug development. A thorough understanding of the key chemical scaffolds, their synthesis, and the intricate signaling pathways of the H4R is paramount for the rational design of new therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of these compounds, from initial in vitro profiling to in vivo proof-of-concept. As our knowledge of H4R biology continues to expand, the development of next-generation H4R antagonists holds the potential to deliver significant therapeutic benefits for patients suffering from a variety of inflammatory and immune-mediated diseases.

References

The Histamine H4 Receptor Antagonist: A New Frontier in Inflammatory Disease Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a spectrum of inflammatory and autoimmune disorders. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, the H4R plays a pivotal role in modulating immune responses. Its activation by histamine triggers a cascade of events, including chemotaxis of inflammatory cells, cytokine and chemokine release, and upregulation of adhesion molecules, all of which contribute to the pathogenesis of inflammatory conditions. This guide provides a comprehensive overview of the rationale for H4R antagonism in inflammatory diseases, focusing on the core signaling pathways, preclinical and clinical evidence for key antagonists, and detailed experimental protocols to facilitate further research and development in this promising field.

The H4 Receptor Signaling Pathway

The H4R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon histamine binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G protein can also activate downstream signaling cascades, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, resulting in intracellular calcium mobilization and activation of protein kinase C (PKC) and Akt, respectively. These signaling events culminate in various cellular responses critical to inflammation, such as cell migration, degranulation, and cytokine production.

Key H4R Antagonists in Development

A number of selective H4R antagonists have been developed and investigated for their therapeutic potential in various inflammatory disease models. This section highlights the preclinical and clinical data for three prominent examples: JNJ-39758979, toreforant, and JNJ 7777120.

Quantitative Data on H4R Antagonists

The following tables summarize the binding affinities and preclinical efficacy of key H4R antagonists.

Table 1: Binding Affinities of H4R Antagonists

| Compound | Human H4R Ki (nM) | Selectivity over H1R | Selectivity over H2R | Selectivity over H3R | Reference |

| JNJ-39758979 | 12.5 ± 2.6 | >80-fold | >80-fold | >80-fold | [1] |

| Toreforant | 8.4 ± 2.2 | >1000-fold | >1000-fold | >1000-fold | |

| JNJ 7777120 | 14.3 | >1000-fold | >1000-fold | ~70-fold |

Table 2: Preclinical Efficacy of H4R Antagonists in Inflammatory Models

| Compound | Animal Model | Disease | Key Findings | Reference |

| JNJ-39758979 | Ovalbumin-induced asthma (mouse) | Asthma | Dose-dependent reduction in inflammatory cell infiltration and cytokine levels. | [1] |

| JNJ-39758979 | NC/Nga mouse | Atopic Dermatitis | Significant reduction in skin inflammation and scratching behavior.[2] | |

| Toreforant | Collagen-induced arthritis (mouse) | Rheumatoid Arthritis | Reduced disease severity scores and joint inflammation. | [3] |

| JNJ 7777120 | Ovalbumin-induced asthma (mouse) | Asthma | Inhibition of eosinophil and lymphocyte infiltration into the lungs; reduction in Th2 cytokines (IL-4, IL-5, IL-13).[4] | |

| JNJ 7777120 | DNFB-induced contact hypersensitivity (mouse) | Atopic Dermatitis | Reduced ear swelling and inflammatory cell infiltration. |

Detailed Experimental Protocols

To facilitate the evaluation of novel H4R antagonists, this section provides detailed methodologies for key preclinical models of inflammatory diseases.

Ovalbumin-Induced Allergic Asthma in Mice

This model is widely used to assess the efficacy of anti-inflammatory compounds on allergic airway inflammation.

Experimental Workflow:

Protocol:

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Sensitization:

-

On day 0 and day 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.

-

-

Challenge:

-

On days 21, 22, and 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes using an ultrasonic nebulizer.

-

-

H4R Antagonist Administration:

-

Administer the H4R antagonist (e.g., JNJ 7777120 at 10-100 mg/kg) orally or via i.p. injection 1 hour before each OVA challenge.

-

-

Readouts (24 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with 1 mL of ice-cold PBS. Centrifuge the BAL fluid and perform total and differential cell counts on the cell pellet using a hemocytometer and Wright-Giemsa staining.

-

Lung Histology: Perfuse the lungs with saline and fix in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for mucus production.

-

Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant using ELISA kits.

-

NC/Nga Mouse Model of Atopic Dermatitis

The NC/Nga mouse strain spontaneously develops atopic dermatitis-like skin lesions under conventional housing conditions, making it a relevant model for studying this disease.

Experimental Workflow:

References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Histamine H4 Receptor Antagonist: A Technical Guide for Pruritus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pruritus, or itch, is a significant clinical challenge and a hallmark of numerous dermatological and systemic diseases, including atopic dermatitis, psoriasis, and chronic urticaria. While histamine is a well-known mediator of itch, traditional antihistamines targeting the H1 receptor often provide limited relief in chronic conditions. This has spurred research into other histamine receptors, with the Histamine H4 receptor (H4R) emerging as a promising therapeutic target. This technical guide provides an in-depth overview of the role of H4R antagonists in pruritus research, summarizing key preclinical and clinical data, detailing experimental protocols, and illustrating the underlying signaling pathways.

The Histamine H4 Receptor and Its Role in Pruritus

The H4R is a G-protein coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells, as well as on sensory neurons and keratinocytes.[1][2] Its activation by histamine is implicated in a variety of inflammatory and immune responses. In the context of pruritus, H4R activation on sensory neurons is believed to directly trigger itch signals. Furthermore, its role in modulating the activity of immune cells contributes to the inflammatory milieu that perpetuates chronic itch in various skin disorders.[1]

Preclinical and Clinical Evidence of H4R Antagonists in Pruritus

Several H4R antagonists have been investigated for their anti-pruritic effects. This section summarizes the quantitative data for three key compounds: JNJ 7777120, JNJ 39758979, and Toreforant.

JNJ 7777120

JNJ 7777120 is a first-generation, potent, and selective H4R antagonist that has been instrumental as a research tool in elucidating the role of H4R in pruritus.

Table 1: Preclinical Efficacy of JNJ 7777120 in Murine Pruritus Models

| Model | Species/Strain | Agonist/Inducer | JNJ 7777120 Dose | Route of Administration | Outcome Measure | % Inhibition of Scratching | Reference |

| Histamine-induced scratching | Balb/c Mice | Histamine (300 nmol, i.d.) | 15 mg/kg | i.p. | Scratching bouts | Significant reduction (quantitative data not specified) | [2] |

| Hapten-induced chronic dermatitis | HR-1 Mice | 2,4,6-trinitrochlorobenzene (TNCB) | 10 mg/kg | Not specified | Scratching behavior | Significant reduction (quantitative data not specified) | [3] |

| Hapten-induced chronic dermatitis | HR-1 Mice | 2,4,6-trinitrochlorobenzene (TNCB) | 30 mg/kg | Not specified | Scratching behavior | Significant dose-dependent reduction (quantitative data not specified) | |

| Allergic pruritus | Mice | Allergic mechanisms | Not specified | Not specified | Scratching responses | Potent inhibition |

JNJ 39758979

JNJ 39758979 is a second-generation H4R antagonist that has progressed to clinical trials, providing valuable human data on the role of H4R in pruritus.

Table 2: Preclinical Efficacy of JNJ 39758979 in Murine Pruritus Models

| Model | Species/Strain | Agonist/Inducer | JNJ 39758979 Dose | Route of Administration | Outcome Measure | Result | Reference |

| Asthma and Dermatitis Models | Not specified | Not specified | Dose-dependent | Not specified | Not specified | Showed activity consistent with other H4R antagonists |

Table 3: Clinical Efficacy of JNJ 39758979 in Histamine-Induced Pruritus in Healthy Volunteers

| Parameter | JNJ 39758979 (600 mg, single oral dose) | Placebo | p-value | Reference |

| Reduction in AUC of pruritus score (0-10 min) at 2 hours | Significant Reduction | - | 0.0248 | |

| Reduction in AUC of pruritus score (0-10 min) at 6 hours | Significant Reduction | - | 0.0060 |

Development of JNJ 39758979 was halted due to safety concerns (agranulocytosis), which was considered an off-target effect.

Toreforant (JNJ-38518168)

Toreforant is another H4R antagonist that has been evaluated in clinical trials for inflammatory conditions, though its direct anti-pruritic effects are less well-documented.

Table 4: Preclinical and Clinical Efficacy of Toreforant

| Model/Study | Species/Population | Condition | Toreforant Dose | Outcome Measure | Result | Reference |

| Histamine-induced scratching | Mice | Pruritus | Up to 100 mg/kg (repeated) | Scratching bouts | Not efficacious | |

| Phase 2 Clinical Trial | Humans | Plaque Psoriasis | 30 mg and 60 mg | PASI 75 response rate | Did not meet predefined success criterion |

The lack of efficacy of toreforant in preclinical pruritus models may be related to its poor central nervous system penetration.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing pruritus research. Below are methodologies for key preclinical and clinical models.

Histamine-Induced Scratching in Mice

This acute model is fundamental for assessing the direct anti-pruritic effects of H4R antagonists.

Protocol:

-

Animals: Balb/c mice are commonly used.

-

Habituation: Mice are habituated to the experimental environment to minimize stress-induced behaviors.

-

Drug Administration: The test compound (e.g., H4R antagonist) or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the histamine challenge.

-

Pruritogen Injection: A solution of histamine (e.g., 300 nmol in 50 µL of saline) is injected intradermally into the rostral back/nape of the neck. This site is chosen as it is accessible for scratching with the hind paws but not for grooming.

-

Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber and their behavior is recorded for a defined period (e.g., 30-60 minutes).

-

Quantification of Scratching: A "scratching bout" is defined as one or more rapid movements of the hind paw directed towards the injection site, followed by licking or biting of the paw or returning it to the floor. The total number of scratching bouts is counted by a blinded observer.

Hapten-Induced Chronic Pruritus and Dermatitis in Mice

This model mimics features of chronic inflammatory skin diseases like atopic dermatitis.

Protocol:

-

Animals: Various mouse strains can be used, including HR-1 (hairless) or BALB/c mice.

-

Sensitization: A hapten, such as 2,4,6-trinitrochlorobenzene (TNCB) or oxazolone, is topically applied to a shaved area of the back to induce sensitization.

-

Challenge: After a sensitization period (typically one week), the hapten is repeatedly applied to the same skin area (e.g., once or twice a week for several weeks) to elicit a chronic inflammatory and pruritic response.

-

Drug Administration: The H4R antagonist or vehicle is administered systemically or topically throughout the challenge phase.

-

Assessment of Pruritus: Spontaneous scratching behavior is recorded and quantified as described in the histamine-induced model.

-

Assessment of Dermatitis: Skin inflammation is evaluated by measuring ear swelling, skin thickness, and histological analysis of skin biopsies for inflammatory cell infiltration and epidermal hyperplasia.

Assessment of Pruritus in Human Clinical Trials

Evaluating the subjective symptom of itch in a clinical setting requires validated and reliable patient-reported outcome measures.

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Pruritus Induction (for healthy volunteer studies): A histamine challenge is administered via intradermal injection.

-

Pruritus Intensity Scales:

-

Visual Analog Scale (VAS): A continuous scale, typically a 100 mm line, where patients mark their itch intensity from "no itch" to "worst imaginable itch."

-

Numeric Rating Scale (NRS): Patients rate their itch intensity on a numerical scale, for example, from 0 to 10.

-

-

Pruritus Categorical Response Scale (PCRS): Patients categorize their itch into predefined levels (e.g., none, mild, moderate, severe).

-

Data Collection: Pruritus scores are collected at baseline and at multiple time points after drug administration. The Area Under the Curve (AUC) for the pruritus score over a specific time interval is often used as a primary endpoint.

H4R Signaling Pathways in Pruritus

The H4R mediates its effects through complex intracellular signaling cascades. Understanding these pathways is crucial for the rational design of novel anti-pruritic drugs.

The H4R primarily couples to the Gi/o family of G-proteins. Upon histamine binding, the G-protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can contribute to neuronal activation and the sensation of itch.

In addition to G-protein-dependent signaling, H4R can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This can lead to receptor desensitization and internalization, but also to the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK). The activation of these pathways in immune cells can contribute to the inflammatory component of pruritus. Interestingly, some H4R antagonists, like JNJ 7777120, have been shown to be biased agonists, recruiting β-arrestin without activating G-proteins, highlighting the complexity of H4R pharmacology.

Experimental Workflow for Evaluating H4R Antagonists

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel H4R antagonist for pruritus.

Conclusion

The histamine H4 receptor represents a compelling target for the development of novel anti-pruritic therapies. Preclinical and clinical studies with H4R antagonists have demonstrated their potential to alleviate itch, particularly in contexts where H1 antihistamines are ineffective. This technical guide provides a comprehensive resource for researchers in the field, summarizing key data, outlining essential experimental protocols, and illustrating the intricate signaling pathways involved. Further research into the nuanced pharmacology of H4R antagonists, including biased agonism, and their efficacy and safety in various pruritic conditions will be crucial in translating the promise of H4R-targeted therapies into clinical reality.

References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-arrestin–dependent ERK signaling reduces anxiety-like and conditioned fear-related behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of H4R Antagonists: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core medicinal chemistry principles, experimental evaluation, and structure-activity relationships driving the development of selective histamine H4 receptor antagonists.

Introduction

The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a range of inflammatory and immune-mediated disorders.[1][2] Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a crucial role in mediating inflammatory responses.[1] Its activation is linked to key pathological processes such as chemotaxis of immune cells, cytokine and chemokine production, and the modulation of T-cell differentiation.[1] Consequently, the development of selective H4R antagonists has become a vibrant area of research, with the potential to yield novel treatments for conditions like atopic dermatitis, pruritus, allergic rhinitis, and asthma.[3] This technical guide provides a comprehensive overview of the medicinal chemistry of H4R antagonists, detailing key structural classes, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

H4R Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon agonist binding, this initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G-protein activation, H4R signaling also involves the activation of the mitogen-activated protein kinase (MAPK) pathway and the mobilization of intracellular calcium. These signaling events are central to the pro-inflammatory functions of the H4R, including the chemotaxis of eosinophils and mast cells.

Key Structural Classes and Lead Compounds

The quest for potent and selective H4R antagonists has led to the exploration of diverse chemical scaffolds. Early efforts identified non-selective ligands, but intensive medicinal chemistry campaigns have since yielded highly selective compounds. A prominent structural motif found in many H4R antagonists is the 2-aminopyrimidine core.

One of the seminal H4R antagonists is JNJ 7777120 , which has been instrumental as a research tool for elucidating the physiological roles of the H4R. While potent and selective, its development was hampered by a short in vivo half-life and toxicity issues in preclinical studies.

Further optimization of the 2,4-diaminopyrimidine scaffold led to the discovery of JNJ 39758979 . This compound demonstrated anti-inflammatory and anti-pruritic activity in preclinical models and showed efficacy in reducing histamine-induced pruritus in human clinical studies. However, its clinical development was terminated due to the occurrence of drug-induced agranulocytosis.

Toreforant represents another key H4R antagonist with a distinct chemical structure. It has been evaluated in clinical trials for rheumatoid arthritis, asthma, and psoriasis.

The table below summarizes the binding affinities (Ki) and functional potencies (IC50) of these and other notable H4R antagonists.

| Compound | Scaffold | Human H4R Ki (nM) | Functional Assay (IC50, nM) | Reference |

| JNJ 7777120 | Indolecarboxamide | 4.5 | 86 (Eosinophil Chemotaxis) | |

| JNJ 39758979 | 2,4-Diaminopyrimidine | 12 | - | |

| Toreforant | - | 8.4 | - | |

| Thioperamide | Imidazole | 27 | 519 (Eosinophil Chemotaxis) | |

| VUF11489 | Quinazoline | 16 | - | |

| Compound 4 | 2-Aminopyrimidine | - | - |

Structure-Activity Relationships (SAR)

The development of potent and selective H4R antagonists has been guided by extensive SAR studies. For the widely explored 2-aminopyrimidine class, key structural modifications have been shown to significantly impact receptor affinity and functional activity.

Systematic modifications of the 2-aminopyrimidine core have revealed several key insights:

-

Position 2: The amino group at this position is generally considered crucial for potent antagonist activity.

-

Position 4: This position often accommodates bulky hydrophobic substituents. The introduction of aromatic rings can lead to a significant increase in potency.

-

Position 5: Substitution at this position is typically detrimental to activity.

-

Position 6: A basic amine, often incorporated within a piperazine ring, is a common feature. This basic nitrogen is thought to form a key salt-bridge interaction with a conserved aspartate residue (Asp94) in the receptor binding pocket.

Experimental Protocols

The evaluation of H4R antagonists relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.

Experimental Workflow

A typical workflow for the preclinical evaluation of a novel H4R antagonist involves a tiered screening approach, progressing from initial binding and functional assays to more complex cellular and in vivo models.

Key Experimental Methodologies

1. Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the H4R. It typically involves a competition experiment where the test compound displaces a radiolabeled ligand from the receptor.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human H4R.

-

Radioligand (e.g., [3H]histamine or a high-affinity radiolabeled antagonist).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay

This assay measures the ability of an H4R antagonist to block the agonist-induced inhibition of cAMP production.

-

Materials:

-

Cells expressing the H4R.

-

H4R agonist (e.g., histamine).

-

Test compounds (antagonists).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Protocol:

-

Pre-incubate the cells with varying concentrations of the H4R antagonist.

-

Stimulate the cells with a fixed concentration of an H4R agonist in the presence of forskolin.

-

Incubate to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a suitable detection kit.

-

The IC50 value is determined as the concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production by 50%.

-

3. Calcium Mobilization Assay

This assay assesses the ability of an antagonist to block agonist-induced increases in intracellular calcium.

-

Materials:

-

Cells expressing the H4R.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

H4R agonist.

-

Test compounds (antagonists).

-

Fluorescence plate reader.

-

-

Protocol:

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with the antagonist.

-

Add the H4R agonist to the cells.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

The IC50 is the concentration of the antagonist that inhibits the agonist-induced calcium response by 50%.

-

4. Eosinophil Chemotaxis Assay

This assay evaluates the ability of an H4R antagonist to inhibit the migration of eosinophils towards a chemoattractant.

-

Materials:

-

Isolated human eosinophils.

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

-

Chemoattractant (e.g., histamine).

-

Test compounds (antagonists).

-

-

Protocol:

-

Place the chemoattractant in the lower chamber of the chemotaxis plate.

-

Pre-incubate the eosinophils with the test compound.

-

Place the cell suspension in the upper chamber.

-

Incubate to allow for cell migration through the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells.

-

The IC50 is the concentration of the antagonist that inhibits agonist-induced cell migration by 50%.

-

5. In Vivo Models

The therapeutic potential of H4R antagonists is evaluated in various animal models of inflammatory diseases. A commonly used model is the ovalbumin-induced atopic dermatitis model in mice.

-

Protocol (Ovalbumin-induced Atopic Dermatitis):

-

Sensitize mice by intraperitoneal injection of ovalbumin (OVA) and an adjuvant.

-

After a sensitization period, challenge the mice by repeated topical application of OVA to the skin.

-

Administer the H4R antagonist (e.g., orally or intraperitoneally) before and/or during the challenge phase.

-

Evaluate the severity of skin lesions, scratching behavior, and inflammatory markers (e.g., cytokine levels, immune cell infiltration in the skin).

-

The efficacy of the antagonist is determined by its ability to reduce these pathological features compared to a vehicle-treated control group.

-

Conclusion

The histamine H4 receptor represents a promising target for the development of novel anti-inflammatory and anti-pruritic therapies. The medicinal chemistry of H4R antagonists has matured significantly, with the identification of potent and selective compounds from various chemical classes. A thorough understanding of the SAR for these scaffolds, coupled with a robust suite of in vitro and in vivo assays, is essential for the successful discovery and development of clinically viable H4R-targeting drugs. While challenges remain, particularly concerning the translation of preclinical efficacy to clinical success and the avoidance of off-target effects, the continued exploration of H4R antagonist medicinal chemistry holds great promise for addressing unmet medical needs in a variety of inflammatory and allergic diseases.

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Histamine H4 Receptor Antagonists: A Deep Dive into Structure-Activity Relationships

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a spectrum of inflammatory and immune disorders, including atopic dermatitis, asthma, and pruritus.[1][2][3] Unlike its predecessors (H1R, H2R, and H3R), the H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, positioning it as a key modulator of immune responses.[1][4] Consequently, the development of potent and selective H4R antagonists has become a significant focus of medicinal chemistry research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel H4R antagonists, detailed experimental protocols for their evaluation, and visualizations of key biological and experimental pathways.

The Pharmacophore of H4R Antagonism

The general pharmacophore for H4R antagonists typically consists of three key features: a basic amine moiety, a central scaffold, and a lipophilic side chain. The basic amine, often a piperazine or a related cyclic amine, is crucial for anchoring the ligand in the binding pocket through an ionic interaction with a conserved aspartate residue (Asp94) in transmembrane domain 3 (TM3). The central scaffold, frequently a heterocyclic system like pyrimidine or quinazoline, provides the structural framework for the molecule. The lipophilic side chain explores a more variable hydrophobic pocket within the receptor, and modifications in this region significantly impact potency and selectivity.

Key Structural Classes and their SAR

Significant efforts in the discovery of H4R antagonists have centered around various heterocyclic scaffolds. Here, we delve into the SAR of two prominent classes: pyrimidines and quinazolines.

2-Aminopyrimidine Derivatives

The 2-aminopyrimidine scaffold has proven to be a fertile ground for the development of potent H4R antagonists. Systematic modifications of this core have yielded crucial insights into the structural requirements for high-affinity binding.

A seminal example from this class is JNJ 7777120 , one of the first potent and selective H4R antagonists to be widely used as a pharmacological tool. Its discovery and subsequent optimization highlighted key SAR principles.

Key SAR insights for 2-Aminopyrimidines:

-

Position 4: Substitution at this position of the pyrimidine ring with a basic moiety, such as a 4-methylpiperazine, is critical for high affinity.

-

Position 6: The nature of the substituent at this position significantly influences potency. Replacement of an aliphatic group (e.g., tert-butyl) with aromatic or secondary amine moieties can enhance activity. For instance, the introduction of a benzonitrile group at this position led to compounds with potent in vitro and in vivo activity.

-

Position 2: The amino group at this position is generally well-tolerated.

-

Position 5: This position is sensitive to substitution, with bulky groups often leading to a decrease in affinity.

Quinazoline Derivatives

The quinazoline scaffold represents another important class of H4R antagonists. Scaffold hopping from related quinoxaline ligands guided the initial design of these compounds.

Key SAR insights for Quinazolines:

-

Position 4: Introduction of an amino group at this position generally increases affinity.

-

Position 2: Similar to the pyrimidines, a 4-methylpiperazine at this position is a favored substituent.

-

Position 6: Halogen substitution, particularly a chlorine atom, has been shown to increase H4R affinity.

-

Aromatic Substituents: The introduction of five-membered aromatic rings at various positions has been explored, with furan and thiophene moieties leading to highly potent analogues.

Quantitative Analysis of H4R Antagonist Activity

The following tables summarize the binding affinities (Ki) and functional activities (IC50) for a selection of notable H4R antagonists, providing a quantitative basis for SAR comparison.

| Compound Reference | Scaffold | hH4R Ki (nM) | hH4R Functional IC50 (nM) | Selectivity Profile |

| JNJ 7777120 | 2-Aminopyrimidine | 4.5 | 6.8 (cAMP assay) | >1000-fold vs H1R, H2R, H3R |

| Toreforant (JNJ-38518168) | Imidazole-pyrimidine | 8.4 | - | High selectivity over other histamine receptors |

| Compound 4 | 2-Aminopyrimidine | Potent in vitro (specific value not provided) | Active in vivo (anti-inflammatory and antinociceptive) | - |

| Compound 48 | Pyrido[2,3-e]tetrazolo[1,5-a]pyrazine | - | 27 (vs hH4R), 290 (vs mH4R) | Highly selective against off-targets |

| Compound 55 | Quinazoline | 7.5 | Neutral antagonist at rH4R | - |

| Compound 54 | Quinazoline | pKi = 8.31 (human) | Inverse agonist at hH4R | - |

Experimental Protocols for H4R Antagonist Evaluation

The characterization of novel H4R antagonists relies on a cascade of in vitro and in vivo assays to determine their affinity, functional activity, selectivity, and therapeutic potential.

In Vitro Assays

1. Radioligand Binding Assay (Competition Assay)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the H4R.

-

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the H4R.

-

Materials:

-

Membrane preparations from cells stably expressing the human H4R.

-

Radioligand (e.g., [³H]histamine or a high-affinity radiolabeled antagonist like [³H]JNJ7777120).

-

Test compounds at various concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Scintillation counter.

-

-

Protocol:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd), and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay

The H4R is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced decrease in cAMP.

-

Objective: To determine the functional potency (IC50) of an H4R antagonist.

-

Materials:

-

HEK293 cells stably expressing the human H4R.

-

Forskolin (an adenylyl cyclase activator).

-

H4R agonist (e.g., histamine).

-

Test antagonist compounds.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter gene-based).

-

-

Protocol:

-

Seed the H4R-expressing cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with varying concentrations of the test antagonist for a specific duration.

-

Stimulate the cells with a fixed concentration of an H4R agonist (e.g., EC80 of histamine) in the presence of forskolin.

-

Incubate to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Data Analysis: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.

-

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used model of acute inflammation to assess the anti-inflammatory potential of H4R antagonists.

-

Objective: To evaluate the ability of an H4R antagonist to reduce inflammation.

-

Protocol:

-

Administer the test H4R antagonist or vehicle to rodents (e.g., rats or mice) via a suitable route (e.g., oral, subcutaneous).

-

After a defined pre-treatment time, induce inflammation by injecting a solution of carrageenan into the subplantar region of the hind paw.

-

Measure the paw volume or thickness at various time points post-carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Compare the increase in paw volume in the drug-treated group to the vehicle-treated group to determine the percentage of inhibition of edema.

-

Visualizing Key Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Simplified signaling pathway of the histamine H4 receptor (H4R).

Caption: General workflow for an H4R antagonist screening cascade.

Conclusion and Future Directions

The exploration of the structure-activity relationships of novel H4R antagonists has led to the identification of several promising chemical series with therapeutic potential. The continuous refinement of pharmacophore models, guided by quantitative binding and functional data, will undoubtedly pave the way for the discovery of next-generation H4R antagonists with improved potency, selectivity, and pharmacokinetic properties. While clinical development of some candidates has faced challenges, the compelling preclinical and early clinical data underscore the potential of H4R antagonism as a valuable therapeutic strategy for a range of inflammatory and immune-mediated diseases. Future research will likely focus on developing antagonists with novel scaffolds, exploring biased signaling, and further elucidating the complex role of the H4R in human pathophysiology.

References

- 1. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toreforant - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

H4R Antagonist Target Validation in Asthma Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for Histamine H4 Receptor (H4R) antagonists in preclinical asthma models. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction: The Rationale for H4R Antagonism in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. While histamine is a well-known mediator in allergic responses, traditional H1 receptor antagonists have shown limited efficacy in treating asthma. The discovery of the histamine H4 receptor, predominantly expressed on immune cells such as mast cells, eosinophils, basophils, dendritic cells (DCs), and T cells, has opened a new therapeutic avenue.[1][2] Activation of H4R has been shown to mediate the chemotaxis of mast cells and eosinophils, key effector cells in asthma pathophysiology, and to modulate cytokine production, thereby influencing the overall inflammatory response.[2][3][4] Consequently, antagonizing H4R presents a promising strategy to mitigate the complex inflammatory cascade in asthma.

Quantitative Data on H4R Antagonist Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of H4R antagonists in models relevant to asthma.

Table 1: In Vitro Activity of H4R Antagonists

| Compound | Assay | Cell Type | Species | Parameter | Value | Reference(s) |

| JNJ 7777120 | Radioligand Binding | SK-N-MC cells | Human | Kᵢ | 4.5 nM | |

| Eosinophil Shape Change | Eosinophils | Human | IC₅₀ | 0.3 µM | ||

| Eosinophil Chemotaxis | Eosinophils | Human | IC₅₀ | 86 nM | ||

| Toreforant (JNJ-38518168) | Radioligand Binding | Recombinant | Human | Kᵢ | 8.4 ± 2.2 nM |

Table 2: In Vivo Efficacy of H4R Antagonists in Murine Asthma Models

| Compound | Animal Model | Parameter Measured | Effect | Reference(s) |

| JNJ 7777120 | Ovalbumin-induced allergic asthma (mouse) | Total BALF Cells | Significant reduction | |

| BALF Eosinophils | Significant reduction | |||

| BALF Lymphocytes | Significant reduction | |||

| BALF IL-4, IL-5, IL-13 | Significant reduction | |||

| Airway Hyperresponsiveness (to methacholine) | Significant reduction | |||

| Goblet Cell Hyperplasia | Significant reduction | |||

| Lung Collagen Deposition | Significant reduction | |||

| Compound A | Ovalbumin-induced allergic asthma (mouse) | BALF IgE, IL-4, IL-5, IL-13, IL-17 | Marked reduction | |

| Inflammatory Infiltrates (Lung Histology) | Reduction | |||

| p-ERK1/2, p-Akt, p-SAPK/JNK, NF-κB (Lung Tissue) | Down-regulation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of H4R antagonists for asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used model to mimic the Th2-driven inflammatory response seen in allergic asthma.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

H4R antagonist of interest

-

Vehicle control for the antagonist

Protocol:

-

Sensitization:

-

On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

-

-

Airway Challenge:

-

From day 14 to day 16, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer in a whole-body exposure chamber.

-

-

H4R Antagonist Treatment:

-

Administer the H4R antagonist (e.g., JNJ 7777120 at 10-50 mg/kg) or vehicle control via the desired route (e.g., oral gavage, i.p. injection) at a specified time before each OVA challenge.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Assess airway hyperresponsiveness to methacholine.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

Harvest lung tissue for histological analysis (goblet cell hyperplasia, collagen deposition, and inflammatory cell infiltration).

-

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and is commonly assessed by measuring the bronchoconstrictive response to methacholine.

Materials:

-

Ventilator for small animals (e.g., FlexiVent)

-

Aerosol generator/nebulizer

-

Methacholine chloride solution in saline (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)

Protocol:

-

Anesthetize the mouse and surgically cannulate the trachea.

-

Connect the mouse to the ventilator.

-

After a baseline measurement of airway resistance, expose the mouse to aerosolized saline, followed by increasing concentrations of aerosolized methacholine.

-

Measure airway resistance and compliance for 2-3 minutes after each methacholine dose.

-

Plot the dose-response curve to determine the provocative concentration of methacholine causing a 200% increase in airway resistance (PC200).

Histological Analysis of Lung Tissue

Histological examination of lung tissue is crucial for assessing airway inflammation and remodeling.

Materials:

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain for goblet cells

-

Masson's trichrome stain for collagen

Protocol:

-

Perfuse the lungs with PBS and then inflate with 4% PFA at a constant pressure.

-

Excise the lungs and fix in 4% PFA overnight.

-

Dehydrate the tissue through a graded ethanol series and clear with xylene.

-

Embed the tissue in paraffin and cut 5 µm sections using a microtome.

-

Mount the sections on glass slides and deparaffinize.

-

Stain sections with H&E for general morphology and inflammatory infiltrates, PAS for the visualization and quantification of mucus-producing goblet cells, and Masson's trichrome to assess subepithelial collagen deposition.

-

Quantify the stained areas using image analysis software.

Eosinophil Chemotaxis Assay

This in vitro assay evaluates the ability of H4R antagonists to inhibit the migration of eosinophils towards a chemoattractant.

Materials:

-

Transwell inserts with a 5 µm pore size polycarbonate membrane

-

24-well plates

-

Human or mouse eosinophils (isolated from peripheral blood or bone marrow)

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Histamine (chemoattractant)

-

H4R antagonist

Protocol:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add histamine at a predetermined optimal concentration to the lower chamber.

-

Pre-incubate the eosinophils with various concentrations of the H4R antagonist or vehicle for 30 minutes.

-

Add the pre-treated eosinophils to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.

-

Remove the insert and stain the migrated cells on the bottom of the membrane.

-

Count the migrated cells in several fields using a microscope.

-

Calculate the percentage inhibition of chemotaxis for each antagonist concentration and determine the IC₅₀ value.

Mast Cell Degranulation Assay

This assay measures the release of granular contents from mast cells upon activation, a key event in the early phase of an allergic reaction.

Materials:

-

Bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., RBL-2H3)

-

Tyrode's buffer

-

DNP-IgE and DNP-HSA (antigen)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

-

96-well plates

-

Plate reader

Protocol:

-

Sensitize mast cells with DNP-IgE overnight.

-

Wash the cells to remove unbound IgE and resuspend in Tyrode's buffer.

-

Pre-incubate the sensitized cells with the H4R antagonist or vehicle for 30 minutes.

-

Stimulate the cells with DNP-HSA for 30-60 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate and add the β-hexosaminidase substrate.

-

Incubate for 1-2 hours at 37°C.

-

Add the stop solution and measure the absorbance at 405 nm.

-

Calculate the percentage of degranulation relative to total cellular β-hexosaminidase content (determined by lysing the cells).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in H4R antagonist validation in asthma models.

H4R Signaling in Immune Cells and the Impact of Antagonism

Caption: H4R signaling cascade in immune cells and the inhibitory effect of H4R antagonists.

Experimental Workflow for In Vivo H4R Antagonist Validation

Caption: Workflow for evaluating H4R antagonists in a murine model of allergic asthma.

Logical Relationship of H4R Antagonism to Asthma Pathophysiology

Caption: Logical flow from H4R antagonism to amelioration of asthma pathophysiology.

Conclusion

The preclinical data robustly support the validation of the histamine H4 receptor as a therapeutic target for asthma. H4R antagonists have demonstrated significant efficacy in reducing key features of the disease in various animal models, including airway inflammation, hyperresponsiveness, and remodeling. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development of H4R antagonists as a novel treatment modality for asthma. While clinical trials with some H4R antagonists have shown mixed results, the preclinical evidence remains compelling and warrants continued investigation into the therapeutic potential of targeting this receptor in specific asthma phenotypes.

References

- 1. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histamine H4 receptor mediates allergic airway inflammation by regulating the activation of CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of H4R Antagonist N-(2-Aminoethyl)-5-Chloro-1H-Indole-2-Carboxamide (Compound A) in a Mouse Model of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing H4R Antagonist Efficacy in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family, predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] As a G-protein coupled receptor (GPCR), H4R activation is linked to crucial immune and inflammatory processes such as chemotaxis, cytokine production, and the modulation of allergic responses.[1][3] Unlike the H1 and H2 receptors, which are targets for well-known allergy and gastric acid medications, the H4R's distinct expression profile and function make it a compelling target for novel therapeutics aimed at a range of inflammatory and autoimmune disorders, including pruritus, atopic dermatitis, allergic rhinitis, and asthma.[4]

H4R antagonists have shown significant promise in preclinical studies by mitigating inflammatory cell recruitment and function. These compounds offer a targeted approach to immunomodulation, potentially providing more effective relief than traditional antihistamines for conditions where H1 receptor antagonists have limited efficacy. This document provides detailed application notes and experimental protocols for several key animal models used to evaluate the in vivo efficacy of H4R antagonists.

Histamine H4 Receptor (H4R) Signaling Pathway

The H4R couples to the Gαi/o family of G-proteins. Upon binding of histamine, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca²⁺) mobilization and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. These signaling events culminate in various cellular responses, most notably the chemotaxis of immune cells like eosinophils and mast cells to sites of inflammation.

Pruritus (Itch) Models

Application Note

Chronic pruritus is a significant symptom in many dermatological diseases, such as atopic dermatitis, and is often poorly controlled by H1 antihistamines. Animal models suggest the H4R plays a more substantial role than the H1R in mediating itch responses. H4R antagonists have been shown to potently inhibit scratching behavior induced by histamine and in models of allergic pruritus, making these models essential for screening anti-pruritic drug candidates.

Protocol: Hapten-Induced Pruritus and Dermatitis in Mice

This model uses a hapten, such as 2,4,6-trinitrochlorobenzene (TNCB), to induce a long-term, pruritic dermatitis that mimics aspects of atopic dermatitis.

Materials:

-

Male HR-1 hairless mice (or other appropriate strain like BALB/c)

-

2,4,6-trinitrochlorobenzene (TNCB) or Picryl chloride

-

Acetone and Olive Oil (4:1 mixture)

-

H4R antagonist test compound (e.g., JNJ7777120)

-

Vehicle control

-

Positive control (e.g., Dexamethasone)

-

Observation chambers with video recording equipment

Procedure:

-

Acclimatization: House mice for at least one week under standard conditions.

-

Sensitization (Day 0): Apply 100 µL of 1% TNCB in acetone/olive oil to the shaved abdomen of each mouse.

-

Challenge (Day 7 and weekly thereafter): Apply 20 µL of 0.5% TNCB to the dorsal back skin and both sides of each ear. Repeat this challenge weekly to establish chronic inflammation.

-

Treatment: Administer the H4R antagonist (e.g., JNJ7777120 at 10-30 mg/kg) via the desired route (e.g., intraperitoneal or oral) daily or starting 1 hour before each challenge. Administer vehicle and positive controls to respective groups.

-

Behavioral Analysis: 24 hours after a challenge, place mice individually in observation chambers and record their scratching behavior for 30-60 minutes. Count the number of scratching bouts directed at the application site.

-

Inflammation Scoring: Score skin lesions (erythema, edema, scaling) on a scale of 0 (none) to 3 (severe). Measure ear thickness using digital calipers.

-

Terminal Analysis: At the end of the study, collect blood for serum IgE analysis and skin tissue for histology (to assess mast cell and eosinophil infiltration) and cytokine analysis (e.g., IL-4, IL-5).

Data Presentation: Efficacy of H4R Antagonists in Pruritus Models

| Model | Species | H4R Antagonist | Dose | Outcome Measure | % Inhibition / Reduction | Reference |

| Histamine-induced Itch | Mouse | JNJ 7777120 | 30 mg/kg | Scratching Bouts | ~95% | |

| Allergic Itch | Mouse | JNJ 7777120 | 30 mg/kg | Scratching Bouts | ~80% | |

| TNCB-induced Dermatitis | Mouse | JNJ 7777120 | 30 mg/kg | Scratching Bouts | ~60% | |

| TNCB-induced Dermatitis | Mouse | JNJ 7777120 | 30 mg/kg | Skin Mast Cells | Significant Reduction | |

| Picryl Chloride Dermatitis | Mouse | JNJ 7777120 | N/A | Scratching Behavior | Significant Reduction |

Allergic Rhinitis Models

Application Note

Allergic rhinitis (AR) is an inflammatory condition of the nasal mucosa driven by a Th2-type immune response. The H4R is implicated in the pathogenesis of AR through its role in mast cell and eosinophil recruitment and activation. Animal models, particularly the ovalbumin (OVA)-induced rhinitis model, are crucial for evaluating the therapeutic potential of H4R antagonists to alleviate nasal symptoms and reduce underlying inflammation.

Protocol: Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats

Materials:

-

Wistar or Sprague-Dawley rats

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)₃) as an adjuvant

-

H4R antagonist test compound (e.g., JNJ7777120)

-

H1R antagonist as a positive control (e.g., Desloratadine)

-

Vehicle control

-

Phosphate-buffered saline (PBS)

Procedure:

-

Acclimatization: House rats for one week before the experiment.

-

Sensitization (Days 1 and 8): Administer an intraperitoneal (IP) injection of 1 mg OVA and 10 mg Al(OH)₃ in 1 mL of saline.

-

Challenge (Days 15-21): On seven consecutive days, lightly anesthetize the rats and instill 10 µL of 1% OVA in PBS into each nostril.

-

Treatment: Administer the H4R antagonist, H1R antagonist, or vehicle via the desired route 1 hour before each OVA challenge from Day 15 to Day 21. A combination of H1R and H4R antagonists can also be tested.

-

Symptom Scoring: Immediately after each challenge, observe the rats for 10-15 minutes and count the frequency of sneezing and nasal rubbing movements.

-

Terminal Analysis (Day 22): 24 hours after the final challenge, collect blood via cardiac puncture to measure serum total and OVA-specific IgE. Perform nasal lavage to collect fluid for cytokine analysis (e.g., IL-4, IFN-γ, Eotaxin). Collect nasal mucosal tissue for histological examination (e.g., eosinophil infiltration).

Data Presentation: Efficacy of H4R Antagonists in Allergic Rhinitis Models

| Model | Species | H4R Antagonist | Outcome Measure | Result | Reference |

| OVA-induced AR | Rat | JNJ 7777120 | Sneezing & Nasal Rubbing | Significant decrease (P < 0.01) | |

| OVA-induced AR | Rat | JNJ 7777120 | Serum IgE | Significant decrease (P < 0.01) | |

| OVA-induced AR | Rat | JNJ 7777120 | Nasal Lavage Eotaxin | Significant decrease (P < 0.01) | |

| OVA-induced AR | Rat | JNJ 7777120 | Serum IL-4 | Significant decrease (P < 0.01) | |

| OVA-induced AR | Rat | JNJ 7777120 + Desloratadine | Nasal Mucosa CD86, OX40L | Synergistic reduction |

Asthma & Airway Inflammation Models

Application Note

While H1 antagonists have shown limited efficacy in asthma, preclinical data strongly support a role for the H4R in mediating allergic airway inflammation and hyperreactivity. H4R antagonists have been shown to reduce key features of asthma, including eosinophil and T-cell infiltration into the lungs, Th2 cytokine production (IL-5, IL-13), and airway remodeling. This makes asthma models critical for evaluating the potential of H4R-targeted therapies.

Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)₃)

-

H4R antagonist test compound (e.g., JNJ7777120)

-

Vehicle control

-

Aerosol delivery system (nebulizer)

-

Airway hyperreactivity measurement system (e.g., whole-body plethysmography)

Procedure:

-

Acclimatization: House mice for one week.

-

Sensitization (Days 0 and 7): Administer an IP injection of 20 µg OVA emulsified in 2 mg Al(OH)₃.

-

Challenge (e.g., Days 14, 15, 16): Expose mice to an aerosol of 1% OVA in saline for 20-30 minutes on three consecutive days.

-

Treatment: Administer the H4R antagonist or vehicle therapeutically, i.e., after inflammation is established. For example, administer the compound 1 hour before each challenge or daily during the challenge period.

-

Airway Hyperreactivity (AHR) Measurement (Day 18): 24-48 hours after the final challenge, assess AHR by exposing mice to increasing concentrations of aerosolized methacholine and measuring airway resistance.

-

Terminal Analysis: Immediately after AHR measurement, collect bronchoalveolar lavage (BAL) fluid to determine inflammatory cell counts (eosinophils, lymphocytes). Collect lung tissue for histology (to assess goblet cell hyperplasia and collagen deposition) and to measure cytokine levels (IL-5, IL-13).

Data Presentation: Efficacy of H4R Antagonists in Asthma Models

| Model | Species | H4R Antagonist | Outcome Measure | Result | Reference |

| OVA-induced Asthma | Mouse | JNJ 7777120 | BALF T-cell Infiltration | Significantly inhibited | |

| OVA-induced Asthma | Mouse | JNJ 7777120 | Lung IL-13 and IL-5 | Significantly decreased | |

| OVA-induced Asthma | Mouse | JNJ 7777120 | Goblet Cell Hyperplasia | Significantly reduced | |

| OVA-induced Asthma | Mouse | JNJ 7777120 | Airway Dysfunction | Significantly improved | |

| OVA-induced Asthma | Guinea Pig | JNJ 7777120 | Lung Inflammation & Eosinophilia | Significantly reduced |

Acute Inflammation Models

Application Note

The carrageenan-induced paw edema model is a classic, robust, and widely used assay for screening the anti-inflammatory activity of novel compounds. The inflammatory response is biphasic; the early phase (0-6 hours) involves the release of histamine and serotonin, while the late phase is mediated by prostaglandins and cytokines. This model is valuable for assessing the ability of H4R antagonists to inhibit acute edema and the associated inflammatory cascade.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats (160-200g)

-

Lambda carrageenan (Type IV)

-

Sterile 0.9% saline

-

H4R antagonist test compound

-

Positive control (e.g., Indomethacin, 5 mg/kg)

-